1-Butoxy-2,4-dichlorobenzene

Description

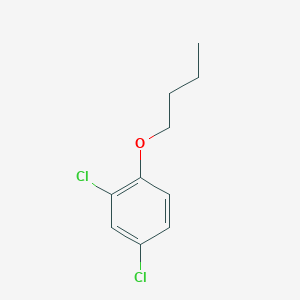

1-Butoxy-2,4-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a butoxy group (-O-C₄H₉) at position 1 and chlorine atoms at positions 2 and 4. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₂Cl₂O, with a molecular weight of 219.11 g/mol.

Properties

CAS No. |

6851-41-8 |

|---|---|

Molecular Formula |

C10H12Cl2O |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-butoxy-2,4-dichlorobenzene |

InChI |

InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

XHZXBVDSTICHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,4-dichlorobenzene can be synthesized through the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,4-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield products like 2,4-diaminobutoxybenzene.

- Oxidation reactions produce compounds like 2,4-dichlorobenzoic acid.

- Reduction reactions result in less chlorinated benzene derivatives.

Scientific Research Applications

1-Butoxy-2,4-dichlorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-2,4-dichlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The butoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key differences arise from substituent type (alkoxy vs. halogen), position, and molecular symmetry.

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1-Butoxy-2,4-dichlorobenzene | Not Provided | C₁₀H₁₂Cl₂O | 219.11 | N/A | N/A | N/A |

| 1-Bromo-2,4-dichlorobenzene | 1193-72-2 | C₆H₃BrCl₂ | 225.90 | 26–30 | 235 | 1.89 |

| 4-Bromo-1,2-dichlorobenzene | 18282-59-2 | C₆H₃BrCl₂ | 225.90 | N/A | N/A | N/A |

| 1-tert-Butoxy-4-chlorobenzene | Not Provided | C₁₀H₁₃ClO | 184.66 | N/A | N/A | N/A |

| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 | 53 | 174 | 1.25 |

- Alkoxy vs. Halogen Substituents : The butoxy group in this compound likely reduces melting points compared to halogenated analogs (e.g., 1-Bromo-2,4-dichlorobenzene melts at 26–30°C ). This trend aligns with alkoxy groups lowering crystal lattice stability due to increased steric hindrance and flexibility.

- Symmetry Effects : Para-substituted dichlorobenzenes (e.g., 1,4-dichlorobenzene) exhibit higher symmetry, leading to higher melting points (53°C) compared to ortho/meta isomers .

Toxicity and Environmental Impact

Table 2: Toxicity and Hazard Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.